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molecular formula C14H8INO3 B8515587 3-iodo-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione

3-iodo-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione

Cat. No. B8515587
M. Wt: 365.12 g/mol
InChI Key: XMKZKVWCAJXAFI-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

To a mixture of 3-iodo-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione (50 mg, 0.137 mmol) and potassium carbonate (76 mg, 0.548 mmol) in DMF (2 mL) was added iodomethane (26 μL, 0.411 mmol) at RT. After 3 days, the reaction mixture was partitioned between ethyl acetate and water. The resultant biphasic mixture was separated, the aqueous layer was extracted with ethyl acetate and the combined organic extracts were washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The resultant residue was crystallised from ethyl acetate to give the title compound (31.8 mg, 61%) as a cream solid. The mother liquors were evaporated, the residue was dissolved in DCM and subjected to flash chromatography (SiO2, gradient 70 to 100% ethyl acetate in cyclohexane) to afford a further quantity of the title compound (17.6 mg, 34%). LCMS (Method A): RT=3.78 min, [M+H]+=380.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
26 μL
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3](=[O:19])[C:4]2[CH:9]=[CH:8][NH:7][C:6](=[O:10])[C:5]=2[O:11][C:12]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:20](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C>[I:1][C:2]1[C:3](=[O:19])[C:4]2[CH:9]=[CH:8][N:7]([CH3:20])[C:6](=[O:10])[C:5]=2[O:11][C:12]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
IC=1C(C2=C(C(NC=C2)=O)OC1C1=CC=CC=C1)=O
Name
Quantity
76 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
26 μL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The resultant biphasic mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was crystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
IC=1C(C2=C(C(N(C=C2)C)=O)OC1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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